molecular formula C10H8O B091678 2-Hydroxyazulene CAS No. 19384-00-0

2-Hydroxyazulene

Cat. No.: B091678
CAS No.: 19384-00-0
M. Wt: 144.17 g/mol
InChI Key: RKMKWDVUTHKNMU-UHFFFAOYSA-N
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Description

2-Hydroxyazulene is an aromatic hydrocarbon with the molecular formula C₁₀H₈O. It is a derivative of azulene, which is known for its unique structure comprising fused five- and seven-membered rings. Unlike its isomer naphthalene, which is colorless, azulene and its derivatives, including this compound, exhibit a striking blue color.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyazulene can be synthesized through several methods. One common approach involves the hydrolysis of 2-methoxyazulene using hydrobromic acid . Another method includes the reaction of cycloheptatriene with dichloroketene, followed by subsequent reactions to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including hydrolysis and cycloaddition reactions. The choice of method depends on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyazulene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted azulenes, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Hydroxyazulene and its derivatives involves interactions with various molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory mediators. The compound’s unique structure allows it to interact with biological membranes and proteins, modulating their functions .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxyazulene stands out due to its specific hydroxyl group, which imparts unique reactivity and biological properties.

Properties

IUPAC Name

azulen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c11-10-6-8-4-2-1-3-5-9(8)7-10/h1-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMKWDVUTHKNMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=C2C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472607
Record name 2-Hydroxyazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19384-00-0
Record name 2-Hydroxyazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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